AZD8835 - 1620576-64-8

AZD8835

Catalog Number: EVT-260513
CAS Number: 1620576-64-8
Molecular Formula: C22H31N9O3
Molecular Weight: 469.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD8835 is a potent and selective inhibitor of the catalytic subunits PI3Kα and PI3Kδ of the class I phosphatidylinositol 3-kinases (PI3Ks) [, ]. It exhibits high selectivity for PI3Kα and PI3Kδ over other PI3K isoforms (PI3Kβ and PI3Kγ) and other kinases []. AZD8835 has emerged as a promising anticancer agent in preclinical studies, particularly for cancers driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3Kα [, ].

Future Directions
  • Clinical Evaluation of Intermittent Dosing: Given the promising preclinical data, further investigation of intermittent high-dose scheduling of AZD8835 in clinical trials is warranted [, ].
  • Combination Therapies: Exploring AZD8835 in combination with other targeted therapies, such as CDK4/6 inhibitors or immune checkpoint inhibitors, holds potential for synergistic antitumor activity [, ].
  • Biomarker Development: Identifying predictive biomarkers for AZD8835 sensitivity, such as PIK3CA mutation status, PTEN loss, or MAP3K1 mutations, is crucial for selecting patients most likely to benefit from treatment [, ].
  • Investigating Immunomodulatory Effects: Further research is needed to fully elucidate the mechanisms underlying the potential immunomodulatory effects of AZD8835 and its implications for cancer immunotherapy [].

BYL-719 (Alpelisib)

Compound Description: BYL-719 is a potent and selective inhibitor of the p110α isoform of PI3K, currently being developed by Novartis Oncology. [, ] Similar to AZD8835, BYL-719 exhibits anti-tumor properties in various cancer cell lines. [, ]

Relevance: Both BYL-719 and AZD8835 target the PI3K pathway, but BYL-719 shows higher selectivity for the p110α isoform. In contrast, AZD8835 inhibits both p110α and p110δ isoforms. [, , ] Research suggests that BYL-719, particularly in combination with CAL-101 (a p110δ inhibitor), shows promising results as a potential treatment for cancers with PI3K pathway upregulation, similar to AZD8835. [, ]

CAL-101

Compound Description: CAL-101 is a selective inhibitor of the p110δ isoform of PI3K. [] It has demonstrated efficacy in various preclinical cancer models. []

Relevance: While AZD8835 inhibits both p110α and p110δ isoforms of PI3K, CAL-101 specifically targets the p110δ isoform. [, ] Notably, combining CAL-101 with BYL-719 (a p110α inhibitor) exhibits synergistic anti-tumor effects comparable to or even exceeding those of AZD8835. []

AZD5363

Compound Description: AZD5363 is a potent and selective inhibitor of AKT, a key downstream effector of PI3K. [, , ] It has shown efficacy in preclinical models of various cancers. [, , ]

AZD8186

Compound Description: AZD8186 is a selective inhibitor of both the PI3Kβ and PI3Kδ isoforms. [, , ] It has shown preclinical activity in different cancer models. [, , ]

Relevance: AZD8186 and AZD8835 are both PI3K inhibitors, but they exhibit distinct selectivity profiles. [, , , ] AZD8186 inhibits PI3Kβ and PI3Kδ, whereas AZD8835 targets PI3Kα and PI3Kδ. [, , , ] These differences in isoform selectivity may translate into different clinical activity and toxicity profiles.

AZD2014

Compound Description: AZD2014 is a potent and selective inhibitor of mTORC1/2, downstream effectors of the PI3K/AKT pathway. [] It has demonstrated promising antitumor activity in preclinical models. []

Relevance: AZD2014 targets the mTORC1/2 complex downstream in the PI3K/AKT/mTOR pathway, while AZD8835 inhibits PI3K upstream. [, ] The research suggests that inhibiting different nodes within this pathway can have distinct effects on cancer cell growth and survival, depending on the specific genetic makeup of the tumor. []

TGX-221

Compound Description: TGX-221 is a selective inhibitor of the p110β isoform of PI3K. [] It has been used in research settings to investigate the role of the PI3K/Akt pathway in different biological processes. []

Relevance: Similar to BYL-719 and CAL-101, TGX-221 targets a specific PI3K isoform, namely p110β. [] In contrast, AZD8835 inhibits both PI3Kα and PI3Kδ isoforms. [] Studying the effects of different isoform-selective PI3K inhibitors helps elucidate the specific roles of each isoform in cancer development and progression, providing insights for developing targeted therapies.

CZC24832

Compound Description: CZC24832 is a selective inhibitor of the p110γ isoform of PI3K. [] It has been utilized in research settings to understand the role of the PI3K/Akt pathway in various cellular functions. []

Relevance: CZC24832 selectively inhibits the PI3Kγ isoform, whereas AZD8835 inhibits PI3Kα and PI3Kδ isoforms. [, ] This difference in isoform specificity highlights the need for comprehensive profiling of PI3K isoform activity in different cancers to guide the development of tailored therapeutic strategies.

AZD4573

Compound Description: AZD4573 is a novel and selective inhibitor of cyclin-dependent kinase 9 (CDK9). [] It is currently under evaluation in clinical trials for NHL. []

Relevance: While AZD8835 targets the PI3K/AKT pathway, AZD4573 inhibits CDK9, which is involved in RNA transcription. [, ] Interestingly, the research indicates that combining AZD4573 with PI3K inhibitors like AZD8835 may have synergistic anti-proliferative effects in certain cancers, suggesting a potential for combination therapy. []

Overview

AZD-8835 is a novel compound developed as a selective inhibitor of phosphoinositide 3-kinase alpha and delta isoforms, which are critical in various cellular processes, including growth, proliferation, and survival. This compound has been primarily researched for its potential applications in cancer therapy, particularly in targeting tumors with mutations in the phosphatidylinositol 3-kinase pathway.

Source and Classification

AZD-8835 was synthesized by researchers focusing on small-molecule inhibitors that can effectively target specific isoforms of phosphoinositide 3-kinase. It belongs to the class of antineoplastic agents and is classified as a protein kinase inhibitor, specifically targeting the PI3K family. The compound is currently undergoing clinical evaluation for its efficacy in treating cancers associated with aberrant PI3K signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of AZD-8835 involves several key steps that utilize various chemical reactions to construct its complex structure. The process typically begins with the preparation of intermediate compounds through reactions such as:

  1. Formation of the Core Structure: The initial step often involves reacting commercially available starting materials under controlled conditions to form a pyrazine core.
  2. Functionalization: Subsequent reactions introduce functional groups that enhance the compound's selectivity and potency against specific isoforms of phosphoinositide 3-kinase.
  3. Purification: The final product is purified using techniques such as column chromatography to isolate AZD-8835 from by-products and unreacted materials.

The detailed synthetic route can be complex and involves multiple steps, including the use of protecting groups and specific reaction conditions to ensure high yields and purity of the final product .

Molecular Structure Analysis

Structure and Data

AZD-8835 has a distinct molecular structure characterized by its piperidine ring and pyrazine moiety. The molecular formula is C17H22N4OC_{17}H_{22}N_4O, with a molecular weight of approximately 306.39 g/mol. Structural analysis reveals that AZD-8835 contains multiple functional groups that contribute to its biological activity, including:

  • A piperidine ring which enhances solubility.
  • A pyrazine moiety that plays a crucial role in binding to the target enzyme.

Crystallographic studies have confirmed the three-dimensional arrangement of atoms within the molecule, providing insights into how it interacts with its biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity profile of AZD-8835 is primarily defined by its ability to inhibit phosphoinositide 3-kinase activity. In vitro studies have demonstrated that AZD-8835 effectively competes with ATP for binding at the active site of the enzyme, leading to decreased phosphorylation of downstream targets involved in cell survival and proliferation.

Key reactions include:

  1. Inhibition Mechanism: AZD-8835 binds reversibly to the active site of phosphoinositide 3-kinase, preventing substrate phosphorylation.
  2. Selectivity Profile: It shows preferential inhibition towards PI3K alpha and delta isoforms over other kinases, which is crucial for minimizing off-target effects .
Mechanism of Action

Process and Data

AZD-8835 exerts its therapeutic effects by selectively inhibiting phosphoinositide 3-kinase alpha and delta isoforms. This inhibition disrupts the signaling pathways that promote tumor growth and survival. The mechanism can be summarized as follows:

  1. Binding Affinity: AZD-8835 binds to the ATP-binding pocket of phosphoinositide 3-kinase, effectively blocking access for ATP.
  2. Downstream Effects: This blockade leads to reduced activation of downstream signaling pathways, including the AKT pathway, which is often overactive in cancer cells.

Research indicates that AZD-8835 can sensitize cancer cells to other treatments, such as tamoxifen, enhancing its potential as a combination therapy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZD-8835 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates good stability under physiological conditions, making it suitable for therapeutic use.
  • LogP Value: The partition coefficient (LogP) indicates moderate lipophilicity, which aids in cellular uptake.

These properties are essential for optimizing drug formulation and delivery systems .

Applications

Scientific Uses

AZD-8835 is primarily investigated for its potential applications in oncology due to its selective inhibition of phosphoinositide 3-kinase isoforms involved in cancer progression. Key applications include:

  1. Cancer Therapy: It is being evaluated in clinical trials for treating various cancers characterized by PI3K pathway mutations.
  2. Combination Therapies: Research suggests that AZD-8835 may enhance the efficacy of existing cancer treatments when used in combination with other agents.
  3. Research Tool: As a selective inhibitor, AZD-8835 serves as a valuable tool for studying the role of phosphoinositide 3-kinase signaling in cancer biology .

Properties

CAS Number

1620576-64-8

Product Name

AZD-8835

IUPAC Name

1-[4-[5-[5-amino-6-(5-tert-butyl-1,3,4-oxadiazol-2-yl)pyrazin-2-yl]-1-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-hydroxypropan-1-one

Molecular Formula

C22H31N9O3

Molecular Weight

469.5 g/mol

InChI

InChI=1S/C22H31N9O3/c1-5-31-19(26-18(29-31)13-6-9-30(10-7-13)15(33)8-11-32)14-12-24-17(23)16(25-14)20-27-28-21(34-20)22(2,3)4/h12-13,32H,5-11H2,1-4H3,(H2,23,24)

InChI Key

ZGRDYKFVDCFJCZ-UHFFFAOYSA-N

SMILES

CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-8835; AZD 8835; AZD8835.

Canonical SMILES

CCN1C(=NC(=N1)C2CCN(CC2)C(=O)CCO)C3=CN=C(C(=N3)C4=NN=C(O4)C(C)(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.